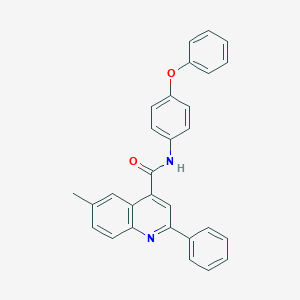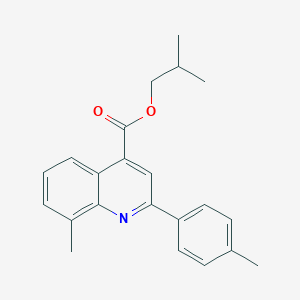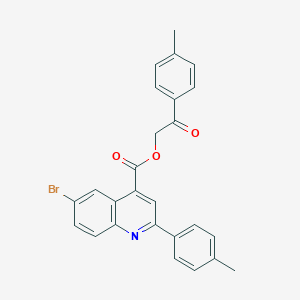
2-oxo-2-phenylethyl 2,3-diphenyl-6-quinoxalinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-phenylethyl 2,3-diphenyl-6-quinoxalinecarboxylate is a complex organic compound with the molecular formula C29H20N2O3 and a molecular weight of 444.5 g/mol. This compound is part of the quinoxaline family, which is known for its diverse pharmacological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 2-oxo-2-phenylethyl 2,3-diphenyl-6-quinoxalinecarboxylate typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction conditions often require a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid to facilitate the reaction . Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
2-oxo-2-phenylethyl 2,3-diphenyl-6-quinoxalinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions that this compound can undergo.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-phenylethyl 2,3-diphenyl-6-quinoxalinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in various biological assays and studies.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer, anti-microbial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-oxo-2-phenylethyl 2,3-diphenyl-6-quinoxalinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its mechanism of action are still ongoing .
Vergleich Mit ähnlichen Verbindungen
2-oxo-2-phenylethyl 2,3-diphenyl-6-quinoxalinecarboxylate can be compared with other quinoxaline derivatives such as:
These compounds share similar structural features but differ in their specific pharmacological activities and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C29H20N2O3 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
phenacyl 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C29H20N2O3/c32-26(20-10-4-1-5-11-20)19-34-29(33)23-16-17-24-25(18-23)31-28(22-14-8-3-9-15-22)27(30-24)21-12-6-2-7-13-21/h1-18H,19H2 |
InChI-Schlüssel |
UCLOGCAKWNCXCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4)N=C2C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4)N=C2C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-methoxyphenyl)-N-[4-(3-methylphenoxy)phenyl]quinoline-4-carboxamide](/img/structure/B340603.png)

![5-{[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B340609.png)
![4-{[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B340610.png)
![2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B340611.png)






